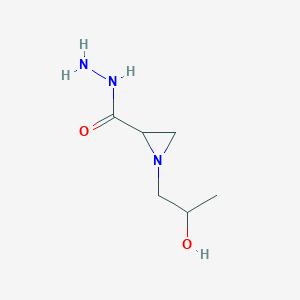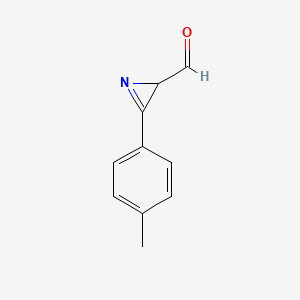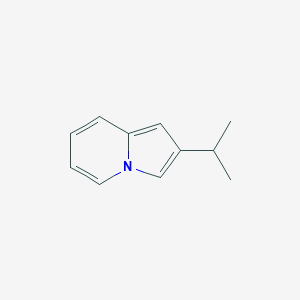
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide typically involves the reaction of aziridine derivatives with appropriate hydrazides. One common method is the nucleophilic ring-opening of aziridines with hydrazides under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at low temperatures .
Industrial Production Methods: Industrial production of aziridine derivatives often involves large-scale ring-opening reactions. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution reactions can occur at the aziridine ring or the hydroxypropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions include open-chain amines, alcohols, and thiol derivatives, depending on the nucleophile used in the ring-opening reaction .
Applications De Recherche Scientifique
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent interactions with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting their function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and applications.
Uniqueness: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is unique due to the presence of both the aziridine ring and the hydroxypropyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to other aziridine derivatives .
Propriétés
Numéro CAS |
71331-17-4 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-(2-hydroxypropyl)aziridine-2-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)2-9-3-5(9)6(11)8-7/h4-5,10H,2-3,7H2,1H3,(H,8,11) |
Clé InChI |
LDUAFGARFMSJDS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CC1C(=O)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)





![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)


![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)
